molecular formula C21H16ClFN4OS B3398790 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 1021257-98-6

2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B3398790
CAS No.: 1021257-98-6
M. Wt: 426.9 g/mol
InChI Key: LRFHSGXUGPKASH-UHFFFAOYSA-N
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Description

The compound 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-chlorophenyl group. A thioether linkage at position 4 connects to an acetamide moiety, which is further substituted with a 4-fluorobenzyl group. Pyrazolo-pyrazine derivatives are of interest due to their structural versatility and relevance in medicinal chemistry, particularly in targeting enzymes or receptors where π-π stacking and hydrophobic interactions are critical .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4OS/c22-16-5-3-15(4-6-16)18-11-19-21(24-9-10-27(19)26-18)29-13-20(28)25-12-14-1-7-17(23)8-2-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHSGXUGPKASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-chlorophenyl and 4-fluorobenzyl groups. The reaction conditions may involve the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Thioether Group Reactivity

The thioether (-S-) bridge exhibits moderate nucleophilicity, enabling oxidation and alkylation reactions:

Reaction TypeConditionsProductNotes
Oxidation H₂O₂, NaIO₄, or mCPBA in polar solvents (e.g., CH₃CN)Sulfoxide (-SO-) or sulfone (-SO₂-) derivativesSelectivity depends on oxidant strength; excess H₂O₂ favors sulfone formation.
Alkylation Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF)Thioether-alkylated productsLimited by steric hindrance from the pyrazine core.

Acetamide Side Chain Reactions

The acetamide group participates in hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProduct
Acid Hydrolysis HCl (6M), reflux2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetic acid
Base Hydrolysis NaOH (1M), 80°CSodium salt of the corresponding carboxylic acid
Nucleophilic Substitution R-NH₂ (excess), DCC/DMAPModified amides (e.g., R = aryl, alkyl)

The 4-fluorobenzyl group enhances electron-withdrawing effects, accelerating hydrolysis under acidic conditions.

Pyrazolo[1,5-a]Pyrazine Core Reactivity

The fused bicyclic system undergoes electrophilic substitution and ring functionalization:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C6 position (meta to the pyrazole nitrogen) .

  • Halogenation : Br₂/FeBr₃ selectively brominates the pyrazine ring at C3 .

Ring-Opening Reactions

Strong bases (e.g., KOH/EtOH) cleave the pyrazine ring, yielding pyrazole-thiol intermediates .

Aromatic Substituent Interactions

  • 4-Chlorophenyl Group : Directs electrophiles to the para position via resonance effects. Reacts with Grignard reagents in THF to form biaryl structures.

  • 4-Fluorobenzyl Group : Participates in SNAr reactions with amines (e.g., piperidine) under microwave irradiation .

Catalytic and Solvent Effects

  • Pd-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently using Pd(PPh₃)₄ in toluene/EtOH.

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while THF favors radical-mediated pathways .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Mechanism
ThioetherModerateNucleophilic Oxidation
AcetamideFast (acidic hydrolysis)SN1/SN2
Pyrazine CoreSlowElectrophilic Aromatic Substitution

Mechanistic Insights

  • Thioether Oxidation : Proceeds via a two-step radical mechanism, with sulfoxide as the initial intermediate.

  • Amide Hydrolysis : Acid-catalyzed pathway involves protonation of the carbonyl oxygen, enhancing electrophilicity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide exhibit various biological activities:

  • Anticancer Properties :
    • Studies have shown that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the thioether moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

  • Case Study on Anticancer Activity :
    • A study evaluated a related pyrazolo[1,5-a]pyrazine derivative in a breast cancer model. The results showed a significant reduction in tumor size and increased apoptosis markers compared to control groups .
  • Case Study on Anti-inflammatory Effects :
    • In an experimental model of arthritis, a similar compound reduced swelling and joint damage significantly by downregulating inflammatory cytokines such as TNF-alpha and IL-6 .
  • Case Study on Antimicrobial Efficacy :
    • Research conducted on a series of pyrazolo[1,5-a]pyrazine derivatives revealed promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting potential for development as novel antibiotics .

Mechanism of Action

The mechanism of action of 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Core Structure R1 (Pyrazolo Position) R2 (Acetamide Substituent) Melting Point (°C) Yield (%) Notes
Target: 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl 4-Fluorobenzyl Not reported Not reported Thioether linkage; fluorinated benzyl group
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () Pyrazolo[1,5-a]pyrazine 4-Methylphenyl 2-Trifluoromethylphenyl Not reported Not reported Enhanced lipophilicity due to CF₃ group
2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide () Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl 3-Methylthiophenyl Not reported Not reported Dual thioether motifs; potential for redox interactions
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide () Pyrazolo[1,5-a]pyrazin-4-yl Phenyl 4-Chlorobenzyl Not reported Discontinued Oxo group instead of thioether; discontinued due to synthetic challenges
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, ) 1,3,4-Thiadiazole 4-Chlorobenzyl thio 2-Isopropyl-5-methylphenoxy 138–140 82 Different core; phenoxy acetamide

Key Observations

Impact of Thioether vs. Oxo Linkage :

  • The thioether bridge in the target compound may enhance lipophilicity and metabolic stability compared to the oxo analog in . Sulfur’s larger atomic radius could also alter binding pocket interactions .
  • In contrast, the oxo group in ’s compound may facilitate hydrogen bonding but reduce membrane permeability .

Substituent Effects: 4-Fluorobenzyl (target) vs. 4-Chlorobenzyl (): Fluorine’s electronegativity and smaller size may improve bioavailability and reduce off-target interactions compared to chlorine .

Core Structure Differences :

  • Pyrazolo[1,5-a]pyrazine (target) vs. 1,3,4-thiadiazole (): The pyrazolo-pyrazine core offers a planar, aromatic system conducive to π-π interactions, whereas the thiadiazole core may prioritize hydrogen bonding via its sulfur and nitrogen atoms .

Biological Activity

2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

The compound's molecular formula is C21H16ClFN4OSC_{21}H_{16}ClFN_4OS, with a molecular weight of approximately 426.9 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H16ClFN4OS
Molecular Weight426.9 g/mol
CAS Number1021257-98-6
LogP4.2746
Polar Surface Area49.831 Ų

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, a related pyrazole compound demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating its potential for treating neuroinflammation associated with conditions like Parkinson's disease .

Anticancer Activity

The anticancer activity of pyrazolo derivatives has been extensively studied. A review noted that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from the pyrazolo framework have shown IC50 values ranging from 0.95 nM to over 49 µM against different cancer types .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Pyrazole Derivative AA549 (Lung)0.95
Pyrazole Derivative BHCT116 (Colon)26
Pyrazolo Compound CMCF-7 (Breast)49

Case Study 1: Synthesis and Evaluation

In one study, a series of substituted pyrazolo compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among the derivatives tested, several exhibited promising activity with IC50 values between 1.35 and 2.18 µM, suggesting a potential therapeutic role in tuberculosis treatment .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrazole compounds in models of neuroinflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines and improved survival rates in neuronal cell cultures exposed to neurotoxic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the thioacetamide moiety into pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology : The thioether linkage can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrazolo[1,5-a]pyrazine intermediates (e.g., compound 2a in ) can react with thiol-containing reagents (e.g., thiourea or mercaptoacetamide derivatives) under basic conditions. Solvent thermolysis or reflux in polar aprotic solvents (e.g., DMF or DMSO) is often used to drive the reaction .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-substitution. Purification via column chromatography with gradients of ethyl acetate/hexane is typical.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks, particularly in the pyrazolo[1,5-a]pyrazine core and fluorobenzyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ or [M+Na]+) with <5 ppm error .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the acetamide) .

Q. How does fluorination of the benzyl group impact solubility and reactivity?

  • Methodology : Compare logP values (via HPLC or computational tools like MarvinSketch) between fluorinated and non-fluorinated analogs. Fluorination typically increases lipophilicity, enhancing membrane permeability in biological assays. Reactivity can be assessed via stability studies under acidic/basic conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology :

  • Grow crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane).
  • Use SHELXL ( ) for refinement, focusing on anisotropic displacement parameters to model disorder in the 4-fluorobenzyl group .
  • Validate hydrogen bonding (e.g., N–H···O interactions in the acetamide) using Mercury software .

Q. What strategies improve regioselectivity during functionalization of the pyrazolo[1,5-a]pyrazine core?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., methoxy or halogens) to control positions for bromination or nitration .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura couplings for aryl group introduction at position 7, optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane/water) .

Q. How can computational modeling predict binding affinities of this compound to target proteins?

  • Methodology :

  • Generate 3D conformers using Open Babel or MOE .
  • Perform molecular docking (e.g., AutoDock Vina) against crystallographic protein structures (e.g., kinases or GPCRs).
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical challenges arise in quantifying metabolic stability in vitro?

  • Methodology :

  • Use liver microsomes (human or rat) with NADPH cofactor.
  • Analyze degradation via LC-MS/MS, optimizing gradients to separate metabolites (e.g., hydroxylated or demethylated products).
  • Apply Michaelis-Menten kinetics to calculate half-life (t₁/₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

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